

DFT Analysis of Bromo-Hydroxypyridine Structures: A Comparative Study

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Compound of Interest

Compound Name: 4-Bromo-2-hydroxypyridine

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A comprehensive search of scientific literature reveals a notable scarcity of specific density functional theory (DFT) analyses focused on the reaction intermediates of **4-bromo-2-hydroxypyridine**. However, extensive computational and spectral studies have been conducted on its structural isomer, 3-bromo-2-hydroxypyridine, providing valuable insights into the structural and electronic properties of bromo-hydroxypyridine systems. This guide, therefore, presents a comparative analysis of the 3-bromo-2-hydroxypyridine monomer and its hydrogen-bonded dimer, based on available research, as a case study to understand the molecular interactions and stability of this class of compounds.

Computational Methodology

The theoretical investigation of 3-bromo-2-hydroxypyridine (3-Br-2HyP) involved both Density Functional Theory (DFT) and Hartree-Fock (HF) methods to optimize the molecular structures. [1][2][3][4][5] The calculations were performed using the B3LYP functional with a 6-311++G(d,p) basis set. [3][4] This level of theory is well-regarded for providing a good balance between accuracy and computational cost for predicting geometrical parameters and other molecular properties. [3]

To analyze non-covalent interactions, particularly the hydrogen bonds forming the dimer, the Reduced Density Gradient (RDG) analysis was performed. [1][2][4][5] The Atoms in Molecules (AIM) approach was also utilized to discuss intermolecular interactions. [1][2][3][4] Furthermore, the interaction energy of the dimer was calculated using the supermolecule method, by taking

the difference between the total energy of the dimer and the sum of the energies of two isolated monomers.[3]

Structural and Energetic Comparison: Monomer vs. Dimer

The DFT calculations reveal that 3-bromo-2-hydroxypyridine can exist as a stable monomer and can also form a highly stable dimer through intermolecular hydrogen bonding. The dimerization significantly impacts the geometry and energetics of the molecule.

Optimized Geometrical Parameters

The optimized structures of the 3-bromo-2-hydroxypyridine monomer and dimer show distinct differences in bond lengths and angles, particularly around the sites involved in hydrogen bonding. The table below summarizes key geometrical parameters calculated at the B3LYP/6-311++G(d,p) level of theory.

Parameter	Monomer	Dimer
Bond Lengths (Å)		
C2-O6	1.23	1.24
O6-H10	0.99	1.02
N5-H (intermolecular)	-	1.72
**Bond Angles (°) **		
C2-O6-H10	107.4	105.9
C2-N5-C1	123.5	123.1

Note: Atom numbering corresponds to the diagrams below. Data is derived from computational studies on 3-bromo-2-hydroxypyridine.

Energetic Stability

The formation of the dimer is an energetically favorable process. The global minimum energy for the monomer was calculated to be -7,606,473.06 kJ/mol, while for the dimer it was

-15,213,012.632 kJ/mol using the DFT method.[3] The interaction energy for the formation of the dimer from two monomers is calculated to be a significant 15.896 kcal/mol, indicating a strong and stable hydrogen-bonded complex.[3] This stability is attributed to the formation of two equivalent O–H...N hydrogen bonds between the two monomer units.[3]

Visualization of Molecular Structures

The following diagrams, generated using the DOT language, illustrate the optimized geometries of the 3-bromo-2-hydroxypyridine monomer and dimer, highlighting the intermolecular interactions in the latter.

Figure 1. Optimized molecular structures of the 3-bromo-2-hydroxypyridine monomer and its dimer.

Conclusion

While direct DFT analysis of **4-bromo-2-hydroxypyridine** reaction intermediates is not readily available in the surveyed literature, the detailed computational study of its isomer, 3-bromo-2-hydroxypyridine, offers significant insights. The analysis demonstrates the power of DFT in elucidating the stable structures of such molecules, highlighting the strong propensity for dimerization through intermolecular hydrogen bonds. This dimerization is shown to be a highly favorable process, leading to a stable complex with distinct geometric and energetic properties compared to the monomer. These findings provide a foundational understanding for researchers and drug development professionals working with substituted hydroxypyridines, emphasizing the importance of considering intermolecular interactions in their molecular design and reaction pathway analysis.

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- To cite this document: BenchChem. [DFT Analysis of Bromo-Hydroxypyridine Structures: A Comparative Study]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129990#dft-analysis-of-4-bromo-2-hydroxypyridine-reaction-intermediates]

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